molecular formula C9H16O2 B3058351 3,3,5,5-Tetramethyloxan-4-one CAS No. 89050-76-0

3,3,5,5-Tetramethyloxan-4-one

Cat. No.: B3058351
CAS No.: 89050-76-0
M. Wt: 156.22 g/mol
InChI Key: DZOZPISGPMTMLM-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyloxan-4-one is an organic compound with the molecular formula C8H14O2 It is a cyclic ketone with four methyl groups attached to the oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of 2,2,4,4-tetramethyl-1,3-dioxane under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3,3,5,5-tetramethyloxan-4-ol.

    Substitution: The methyl groups attached to the oxan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,3,5,5-Tetramethyloxan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethyloxan-4-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3,5,5-Tetramethylcyclohexanone: A similar cyclic ketone with a cyclohexane ring instead of an oxan ring.

    3,3,5,5-Tetramethyl-1,3-dioxane: A precursor in the synthesis of 3,3,5,5-Tetramethyloxan-4-one.

Uniqueness

This compound is unique due to its oxan ring structure, which imparts different chemical properties compared to similar compounds with cyclohexane or dioxane rings. The presence of four methyl groups also enhances its steric hindrance and influences its reactivity.

Properties

IUPAC Name

3,3,5,5-tetramethyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)5-11-6-9(3,4)7(8)10/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOZPISGPMTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(C1=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00528310
Record name 3,3,5,5-Tetramethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89050-76-0
Record name 3,3,5,5-Tetramethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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